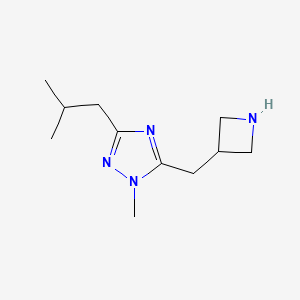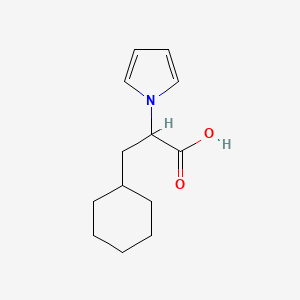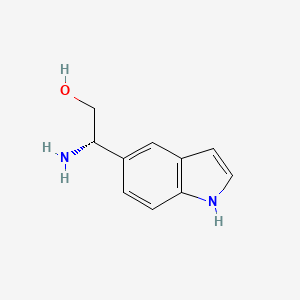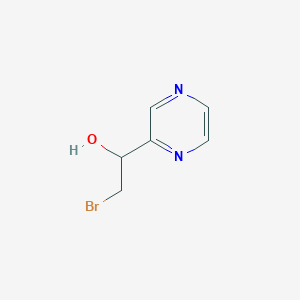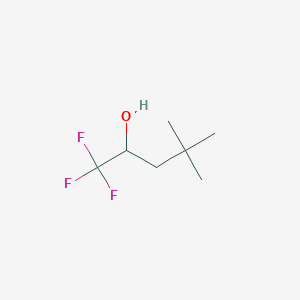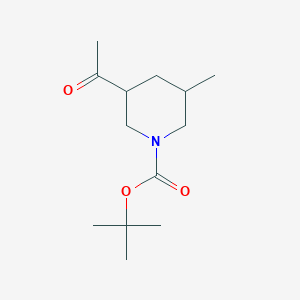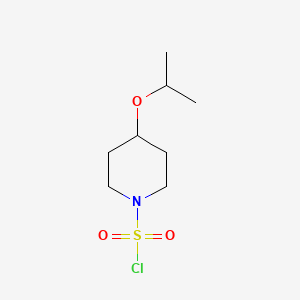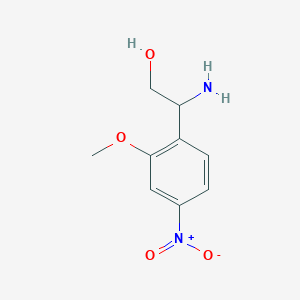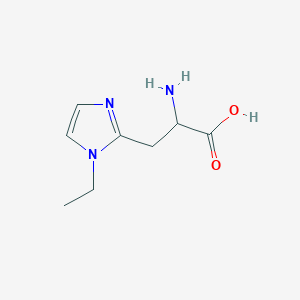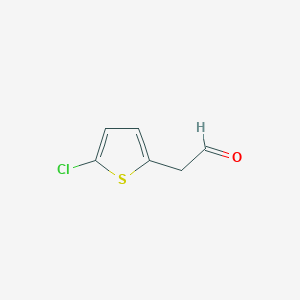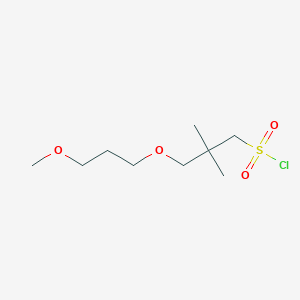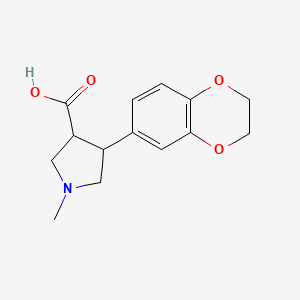
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the benzodioxin family. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a pyrrolidine carboxylic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered biochemical processes.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various physiological processes.
相似化合物的比较
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Various derivatives with different substituents on the benzodioxin ring, resulting in diverse applications and activities.
The uniqueness of this compound lies in its combined benzodioxin and pyrrolidine structure, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-15-7-10(11(8-15)14(16)17)9-2-3-12-13(6-9)19-5-4-18-12/h2-3,6,10-11H,4-5,7-8H2,1H3,(H,16,17) |
InChI 键 |
RKDFUGLXHSWSNH-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


